3',4',5',3,5,6,7-Heptamethoxyflavone
Overview
Description
3’,4’,5’,3,5,6,7-Heptamethoxyflavone is a flavonoid compound found in the peels of citrus fruits, particularly satsuma oranges. It is known for its various biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . The compound has a molecular formula of C22H24O9 and a molecular weight of 432.42 g/mol .
Mechanism of Action
Target of Action
The primary targets of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone (HMF) are brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . CREB is a cellular transcription factor that plays a key role in neuronal plasticity and long-term memory .
Mode of Action
HMF interacts with its targets by inducing the expression of BDNF through the cAMP/ERK/CREB signaling pathway . It also reduces phosphodiesterase activity in cells , which leads to an increase in cAMP levels, further promoting the activation of the signaling pathway .
Biochemical Pathways
The affected biochemical pathway is the cAMP/ERK/CREB signaling pathway . The activation of this pathway leads to the phosphorylation and activation of CREB, which then enhances the expression of BDNF . This results in neuroprotective effects and the promotion of neurogenesis .
Pharmacokinetics
HMF is detectable in the brain 10 and 30 minutes after oral administration , indicating its ability to cross the blood-brain barrier.
Action Environment
The efficacy and stability of HMF can be influenced by various environmental factors. It’s worth noting that the effects of HMF were observed under conditions of stress, such as in a corticosterone-induced depression-like mouse model , suggesting that the physiological environment can impact its efficacy.
Biochemical Analysis
Biochemical Properties
3’,4’,5’,3,5,6,7-Heptamethoxyflavone has been shown to interact with various biomolecules. It inhibits collagenase activity and increases the content of type I procollagen in human dermal fibroblast neonatal (HDFn) cells . It also induces brain-derived neurotrophic factor (BDNF) expression through the cAMP/ERK/CREB signaling pathway and reduces phosphodiesterase activity in C6 glioma .
Cellular Effects
3’,4’,5’,3,5,6,7-Heptamethoxyflavone has been found to have significant effects on various types of cells. It inhibits collagenase activity and increases type I procollagen content in UV-induced human dermal fibroblast neonatal (HDFn) cells . It also suppresses the expression of matrix metalloproteinases 1 (MMP-1) and induces the expression of type I procollagen protein in UV-induced HDFn cells .
Molecular Mechanism
The molecular mechanism of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone involves several pathways. It can activate ERK and cAMP response element-binding protein (CREB), inhibit PDE4B and PDE4D activity, and increase cAMP levels in C6 glioma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the flavonoid structure.
Industrial Production Methods
Industrial production of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone can be achieved through the extraction of the compound from citrus peels followed by purification processes. The extraction is usually performed using organic solvents such as ethanol or methanol, and the compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’,3,5,6,7-Heptamethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original flavonoid structure, such as quinones, dihydroflavonoids, and substituted flavonoids .
Scientific Research Applications
3’,4’,5’,3,5,6,7-Heptamethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids.
Medicine: It has potential therapeutic applications in treating neuroinflammatory conditions and certain types of cancer
Comparison with Similar Compounds
3’,4’,5’,3,5,6,7-Heptamethoxyflavone is unique among flavonoids due to its high degree of methoxylation, which enhances its biological activity and stability. Similar compounds include:
3,3’,4’,5,5’,6,7-Hexamethoxyflavone: Another highly methoxylated flavonoid with similar biological activities.
3,5,7,3’,4’-Pentamethoxyflavone: A flavonoid with fewer methoxy groups but still exhibits significant biological effects.
These comparisons highlight the unique structural features and enhanced activities of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone.
Properties
IUPAC Name |
3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-13-8-11(9-14(25-2)19(13)27-4)18-22(30-7)17(23)16-12(31-18)10-15(26-3)20(28-5)21(16)29-6/h8-10H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSLVWLFNSTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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